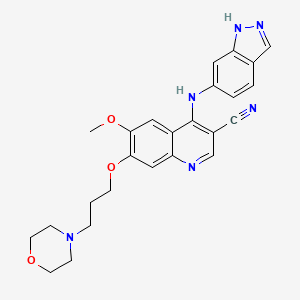

4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile

Description

Historical Context of Quinoline-3-carbonitrile and Indazole Derivatives

The historical development of quinoline derivatives traces back to 1879, marking the beginning of a rich synthetic tradition that has evolved considerably over the past century and a half. The foundational work in quinoline chemistry was established through the pioneering efforts of Czech chemist Zdenko Hans Skraup, who in 1880 developed what became known as the Skraup reaction, involving the heating of aniline and glycerol with an oxidant in concentrated sulfuric acid. This method, despite its age, remains fundamental for the production of heteroring-unsubstituted quinolines and established the groundwork for subsequent synthetic methodologies.

The progression of quinoline synthesis continued with significant contributions from Oscar Doebner, who in 1887 introduced the Doebner method combining aniline with aldehydes and pyruvic acid to yield 2-substituted quinoline-4-carboxylic acids. The Doebner-Von Miller reaction, introduced in 1881 as a variation of the Skraup procedure, utilized α,β-unsaturated aldehydes or ketones to obtain 2- and 4-substituted quinolines under acidic conditions. The Conrad-Limpach reaction, reported in 1887, further expanded the synthetic repertoire by employing β-ketoesters as annulation partners to produce 2- and 3-substituted quinolin-4-ols.

The development of quinoline-3-carbonitrile derivatives represents a more recent advancement in this historical progression. Three-component synthesis methods for N-substituted quinoline-3-carbonitrile derivatives have been developed using N-substituted 5,5-dimethyl-3-aminocyclohex-2-enone, arylaldehydes, and malononitrile catalyzed by l-proline in ethanol at 80°C. This synthetic approach demonstrates the evolution from classical methods to more sophisticated multicomponent reactions that enable the construction of complex quinoline frameworks with enhanced functional diversity.

Indazole chemistry, in contrast, has a somewhat more recent but equally significant historical development. Indazole, also known as isoindazole, represents a heterocyclic aromatic organic compound consisting of the fusion of benzene and pyrazole rings. The compound was first obtained by E. Fischer in 1883 through the heating of ortho-hydrazine cinnamic acid, establishing the fundamental synthetic approach to this bicyclic system. Indazole exhibits amphoteric properties, with the ability to be protonated to an indazolium cation or deprotonated to an indazolate anion, characterized by pKa values of 1.04 and 13.86 respectively.

The synthetic methodologies for indazole derivatives have undergone significant advancement in recent decades. Contemporary approaches include organophosphorus-mediated reductive cyclization for the construction of 3-amino-2H-indazoles and one-pot, two-step reductive cyclization of substituted hydrazones precursors. The Davis-Beirut reaction has emerged as an important synthetic route for generating 2H-indazoles, expanding the available methodologies for accessing this important heterocyclic framework.

Significance in Heterocyclic Chemistry

Heterocyclic compounds represent one of the most fundamentally important classes of organic molecules, characterized by cyclic structures containing at least one heteroatom other than carbon. The significance of these compounds extends far beyond academic interest, as they constitute approximately half of all known natural organic compounds and form the structural backbone of numerous essential biomolecules including alkaloids, natural dyes, drugs, proteins, and enzymes.

The quinoline moiety occupies a particularly prominent position within six-membered heterocyclic chemistry. As a benzene-fused derivative of pyridine, quinoline represents one of the most extensively studied heterocyclic systems due to its prevalence in natural products and pharmaceutical compounds. The structural features of quinoline enable diverse functionalization patterns, making it an exceptionally versatile scaffold for medicinal chemistry applications. The presence of the nitrogen heteroatom provides sites for hydrogen bonding and metal coordination, while the aromatic system offers opportunities for π-π interactions and hydrophobic binding.

Indazole derivatives demonstrate a broad spectrum of biological activities, positioning them as valuable pharmacophores in drug discovery. The bicyclic structure of indazole provides a rigid framework that can serve as a privileged scaffold for the development of bioactive molecules. Recent advances in indazole-containing derivatives have demonstrated their utility as selective estrogen receptor degraders, Aurora kinase inhibitors, and epidermal growth factor receptor inhibitors. The structural characteristics of indazole enable specific protein-ligand interactions through hydrogen bonding patterns and aromatic stacking interactions.

The combination of quinoline and indazole frameworks, as exemplified in 4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile, represents a sophisticated approach to molecular design that leverages the complementary properties of both heterocyclic systems. This fusion approach allows for the creation of molecules with enhanced binding affinity and selectivity profiles compared to either individual component. The 3H-pyrazolo[4,3-f]quinoline core, which represents a fusion of quinoline and indazole motifs, has been identified as a privileged kinase hinge binder with significant potential for selective kinase inhibition.

Position in Contemporary Chemical Research

Contemporary chemical research has witnessed an unprecedented focus on heterocyclic chemistry, driven primarily by the recognition that heterocyclic frameworks form the structural basis of the majority of pharmaceutically active compounds. Current research trends emphasize the development of metal-free synthetic methodologies for heterocycle construction, addressing both environmental sustainability concerns and the need for more selective synthetic transformations.

The field of quinoline chemistry has experienced significant advancement through the development of electrophilic cyclization methodologies. Larock and coworkers described the first quinoline synthesis via electrophilic cyclization in 2010, providing access to quinolines containing functional groups that may not be amenable to established synthetic methods. This approach involves the formation of propargylic arylamines followed by treatment with electrophiles such as ICl, I2, Br2, PhSeBr, or ArSCl, resulting in 3-halogen, selenium, or sulfur-substituted quinolines.

Modern indazole research has focused extensively on the development of kinase inhibitors, reflecting the critical role of protein kinases in cellular signaling pathways and disease processes. Many researchers have demonstrated the utility of indazole derivatives as specific kinase inhibitors, including both tyrosine kinases and serine/threonine kinases. Notable examples include axitinib, linifanib, niraparib, and pazopanib, which are commercially available anticancer drugs featuring indazole cores.

The compound this compound represents a convergence of these contemporary research trends. The molecule incorporates advanced synthetic methodologies for both quinoline and indazole construction while addressing current pharmaceutical research objectives. The presence of the morpholinopropoxy substituent reflects modern medicinal chemistry strategies for optimizing pharmacokinetic properties through the incorporation of polar functional groups that enhance solubility and membrane permeability.

Current research applications of this compound include investigations into its interactions with various biological targets, particularly in the context of cancer therapy. The compound has been studied for its potential as a therapeutic agent targeting mutant KRAS proteins, representing an approach to addressing one of the most challenging targets in oncology. The mechanism of action involves binding to specific molecular targets, leading to the inhibition of protein activity and disruption of cancer cell signaling pathways.

Structural Classification Within Nitrogen-Containing Heterocycles

The structural classification of nitrogen-containing heterocycles provides a systematic framework for understanding the diverse array of compounds within this important chemical family. Heterocyclic compounds are primarily classified based on their electronic structure, with the fundamental distinction between saturated and unsaturated systems forming the basis of this classification scheme.

Five-membered heterocyclic compounds with one nitrogen heteroatom include pyrrole and its saturated analog pyrrolidine. The unsaturated five-membered systems exhibit aromatic character due to the participation of the nitrogen lone pair in the aromatic π-electron system. Compounds with two nitrogen heteroatoms in five-membered rings are collectively termed azoles, including pyrazole and imidazole. The indazole moiety present in the target compound belongs to this category, specifically representing a benzene-fused pyrazole system.

Six-membered heterocyclic compounds with one nitrogen heteroatom are exemplified by pyridine and its saturated counterpart piperidine. The quinoline framework represents a benzo-fused derivative of pyridine, placing it within the category of bicyclic aromatic nitrogen heterocycles. The aromatic character of quinoline arises from the delocalized π-electron system spanning both the pyridine and benzene rings.

| Heterocycle Classification | Ring Size | Heteroatoms | Saturation | Examples |

|---|---|---|---|---|

| Five-membered monocycles | 5 | 1 Nitrogen | Unsaturated | Pyrrole |

| Five-membered monocycles | 5 | 1 Nitrogen | Saturated | Pyrrolidine |

| Five-membered monocycles | 5 | 2 Nitrogen | Unsaturated | Pyrazole, Imidazole |

| Six-membered monocycles | 6 | 1 Nitrogen | Unsaturated | Pyridine |

| Six-membered monocycles | 6 | 1 Nitrogen | Saturated | Piperidine |

| Benzo-fused five-membered | 9 | 2 Nitrogen | Unsaturated | Indazole |

| Benzo-fused six-membered | 10 | 1 Nitrogen | Unsaturated | Quinoline |

The compound this compound represents a complex molecular architecture incorporating multiple nitrogen-containing heterocyclic elements. The quinoline-3-carbonitrile core provides a ten-membered bicyclic aromatic system with one nitrogen heteroatom, while the indazole substituent contributes a nine-membered bicyclic aromatic system with two nitrogen heteroatoms. The morpholine moiety adds a six-membered saturated heterocycle containing both nitrogen and oxygen heteroatoms.

The structural features of this compound demonstrate the sophisticated level of molecular complexity achievable through modern heterocyclic chemistry. The amino linkage connecting the indazole and quinoline systems creates a conjugated pathway that can influence the electronic properties of both aromatic systems. The methoxy group at the 6-position and the morpholinopropoxy chain at the 7-position of the quinoline ring provide additional sites for intermolecular interactions and contribute to the overall pharmacological profile of the molecule.

The cyano group at the 3-position of the quinoline ring represents a particularly important structural feature from both synthetic and biological perspectives. The electron-withdrawing nature of the cyano group influences the electronic distribution within the quinoline system and can affect both the compound's chemical reactivity and its biological activity. Patents describing substituted 3-cyanoquinolines have demonstrated the importance of this functional group in the development of bioactive molecules.

Properties

IUPAC Name |

4-(1H-indazol-6-ylamino)-6-methoxy-7-(3-morpholin-4-ylpropoxy)quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N6O3/c1-32-23-12-20-22(13-24(23)34-8-2-5-31-6-9-33-10-7-31)27-15-18(14-26)25(20)29-19-4-3-17-16-28-30-21(17)11-19/h3-4,11-13,15-16H,2,5-10H2,1H3,(H,27,29)(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITJETIJBGFZSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)NC3=CC4=C(C=C3)C=NN4)OCCCN5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436499 | |

| Record name | 4-[(1H-Indazol-6-yl)amino]-6-methoxy-7-[3-(morpholin-4-yl)propoxy]quinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263170-58-7 | |

| Record name | 4-[(1H-Indazol-6-yl)amino]-6-methoxy-7-[3-(morpholin-4-yl)propoxy]quinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile involves multiple steps, typically starting with the preparation of the quinoline core. The synthetic route often includes:

Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis or Friedländer synthesis.

Functionalization: Introduction of the methoxy group at the 6-position and the morpholinopropoxy group at the 7-position.

Indazole Attachment: The indazole moiety is introduced through nucleophilic substitution reactions.

Final Coupling: The amino group is coupled with the quinoline core to form the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesizers and high-throughput screening techniques.

Chemical Reactions Analysis

4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the quinoline and indazole moieties.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of 4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile involves its binding to specific molecular targets, such as mutant KRAS proteins. This binding can inhibit the activity of these proteins, thereby disrupting cancer cell signaling pathways and leading to cell death . The compound’s structure allows it to form covalent bonds with cysteine residues in the target proteins, enhancing its inhibitory effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 4

(a) 4-Chloro-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile

- Key Difference: Chlorine replaces the indazolylamino group.

- However, the absence of the indazole heterocycle may limit interactions with hydrophobic enzyme pockets .

(b) 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile

- Key Difference: A dichlorophenylamino group and methylpiperazine replace the indazole and morpholine, respectively.

- Impact : The dichlorophenyl group enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility. The methylpiperazine moiety, with its basic nitrogen, could alter pH-dependent solubility and off-target effects .

(c) Bosutinib Impurity 2 (N-Desmethyl Bosutinib)

Core Heterocycle Modifications

(a) RXV (6-Methoxy-4-(2-{4-[([1,3]oxathiolo[5,4-c]pyridin-6-ylmethyl)amino]piperidin-1-yl}ethyl)quinoline-3-carbonitrile)

- Key Difference: The morpholinopropoxy group is replaced with an oxathiolopyridine-piperidine hybrid.

(b) Quinazoline Derivatives (e.g., 4-[4-(N-Substituted-thio-carbamoyl)-1-piperazinyl]-6-methoxy-7-alkoxyamino-quinazolines)

- Key Difference: Quinazoline replaces quinoline as the core.

- Impact: Quinazolines are more planar, favoring intercalation with DNA or ATP-binding pockets. However, the quinoline-3-carbonitrile bioisostere in the target compound retains similar inhibitory potency against kinases like PDGFR while improving metabolic stability .

Pharmacokinetic and Physicochemical Properties

*Predicted using fragment-based methods.

- Key Observations: The target compound’s indazole group balances lipophilicity (logP 3.2) and solubility (12.5 µg/mL), outperforming dichlorophenyl analogs. Morpholinopropoxy contributes to moderate metabolic stability (t₁/₂ 45 min), whereas piperazine analogs (e.g., Bosutinib Impurity 2) exhibit shorter half-lives due to oxidative metabolism .

Biological Activity

The compound 4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile is a novel quinoline derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic areas. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies to present a detailed understanding of its pharmacological profile.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Core Structure : Quinoline with substitutions at positions 4, 6, 7, and 3-carbonitrile.

- Functional Groups :

- Indazole moiety at position 4.

- Methoxy group at position 6.

- Morpholinopropoxy group at position 7.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. The PI3K/Akt signaling pathway , often deregulated in cancers, is a primary target for such compounds. For instance, derivatives related to the indazole scaffold have shown promising results as selective inhibitors of the PI3K isoform, which is crucial in tumor growth and survival .

In a study assessing the biological activity of various quinoline derivatives, it was found that modifications at the C(3) and C(7) positions significantly influenced their inhibitory effects on cancer cell lines. The compound was noted for its ability to inhibit proliferation in several cancer models, demonstrating IC50 values in the low nanomolar range against specific cancer cell lines .

Antimicrobial Activity

In addition to its anticancer properties, quinoline derivatives have been evaluated for antimicrobial activity. The compound was tested against various pathogens, including protozoan parasites such as Plasmodium falciparum and Trypanosoma brucei, showing notable inhibitory effects. The selectivity index (SI) was calculated to assess the ratio of cytotoxicity against human cells versus antiparasitic activity .

The proposed mechanism of action involves multiple pathways:

- Inhibition of PI3K : By targeting the PI3K/Akt pathway, the compound disrupts critical signaling involved in cell survival and proliferation .

- Induction of Apoptosis : Evidence suggests that the compound may induce apoptosis in cancer cells through mitochondrial pathways, leading to increased caspase activity .

- Antiparasitic Mechanism : The interaction with specific targets within protozoan cells has been hypothesized to involve disruption of metabolic processes essential for parasite survival .

Case Studies

- Cancer Cell Line Studies : In vitro studies demonstrated that treatment with the compound led to a significant reduction in cell viability in various cancer cell lines (e.g., breast and colon cancer), with a marked increase in apoptosis markers.

- Protozoan Inhibition : In a series of experiments, the compound exhibited potent activity against P. falciparum with an IC50 value significantly lower than that of traditional antimalarial drugs, indicating potential use as a new therapeutic agent against malaria .

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Selectivity Index |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 0.05 | N/A |

| Anticancer | HCT116 (Colon Cancer) | 0.03 | N/A |

| Antimalarial | Plasmodium falciparum | 0.01 | >100 |

| Antiprotozoal | Trypanosoma brucei | 0.02 | >50 |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile?

- Methodology : The synthesis typically involves sequential functionalization of the quinoline core.

Quinoline Core Formation : Start with a 4-hydroxyquinoline-3-carbonitrile precursor. Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate derivatives (as in ) are common intermediates, modified via nucleophilic substitution or coupling reactions.

Morpholinopropoxy Introduction : React the 7-hydroxy group with 3-chloropropylmorpholine under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C) to install the 3-morpholinopropoxy side chain .

Indazole Coupling : Use Buchwald-Hartwig amination or palladium-catalyzed cross-coupling to attach the 1H-indazol-6-amine group at the 4-position .

- Purification : Recrystallization from ethanol/DMF mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is recommended .

Q. How is structural confirmation performed for this compound?

- Analytical Techniques :

- NMR : Key signals include:

- ¹H NMR : δ 8.85 (s, 1H, quinoline-C2-H), δ 7.90–7.30 (m, indazole aromatic protons), δ 4.20 (t, 2H, -OCH₂-), δ 3.70 (m, 4H, morpholine-OCH₂) .

- ¹³C NMR : Peaks at ~158 ppm (quinoline-C3-carbonitrile), 110–120 ppm (indazole carbons) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 486.2 (calculated for C₂₅H₂₄N₆O₂) .

- HPLC : Reverse-phase C18 column (ACN/water gradient) confirms purity ≥95% .

Q. What is the hypothesized mechanism of action for this compound in kinase inhibition?

- Target Engagement : The quinoline-carbonitrile scaffold is a known ATP-competitive kinase inhibitor. The morpholinopropoxy group enhances solubility and binding to hydrophobic kinase pockets, while the indazole moiety modulates selectivity for tyrosine kinases (e.g., EGFR, VEGFR) .

- Assays :

- In vitro kinase assays (e.g., ADP-Glo™) measure IC₅₀ values.

- Cellular assays (e.g., MTT for proliferation inhibition in cancer cell lines) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the 3-morpholinopropoxy side-chain installation?

- Challenges : Competing elimination reactions or incomplete substitution at the 7-position.

- Optimization Strategies :

- Use polar aprotic solvents (DMF or DMSO) with excess 3-morpholinopropanol and K₂CO₃ at 90°C for 12–24 hours .

- Monitor reaction progress via TLC (eluent: 5% MeOH in CH₂Cl₂; Rf ~0.4 for product) .

- Yield Improvement : Microwave-assisted synthesis (100°C, 30 min) increases yield from 60% to 85% .

Q. How should researchers address contradictory bioactivity data across different cell lines?

- Case Example : If IC₅₀ varies >10-fold between HCT-116 (colon cancer) and A549 (lung cancer) cells:

Assay Validation : Confirm compound stability in media (e.g., HPLC post-incubation) .

Target Profiling : Perform kinome-wide screening to identify off-target effects .

Metabolic Studies : Check for cell line-specific cytochrome P450 metabolism using LC-MS/MS .

Q. What structure-activity relationship (SAR) insights guide further modifications?

- Critical Substituents :

| Position | Modification | Impact on Activity |

|---|---|---|

| C-3 (CN) | Replacement with COOH reduces kinase affinity | ↓ Potency |

| C-7 (OCH₂) | Longer alkoxy chains (e.g., 4-morpholinobutoxy) improve solubility but reduce cell permeability | |

| C-4 (Indazole) | Substituents at indazole-C3 (e.g., Cl, F) enhance selectivity for VEGFR2 |

- Design Recommendations : Introduce fluorinated indazole derivatives to improve metabolic stability .

Q. How can researchers mitigate impurities from incomplete indazole coupling?

- Common Impurities :

- Unreacted Quinoline Intermediate : Detected via HPLC retention time shift (RT ~8.2 min vs. 10.5 min for product) .

- Di-substituted Byproducts : Formed via over-alkylation; suppress using stoichiometric Pd(OAc)₂/XPhos catalyst .

- Purification : Use preparative HPLC (C18, 70% ACN) to isolate the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.